Dual PRMT6/PRMT4 Inhibition Potency vs. Structurally Closest Active Analogs
In a radiometric methylation assay using human full‑length PRMT6 (residues 1–375) expressed in baculovirus, N,N‑dimethyl‑3‑(6‑methyl‑2‑(piperidin‑4‑yl)pyrimidin‑4‑yl)propanamide exhibited an IC₅₀ of 46 nM [1]. Against human full‑length PRMT4 (residues 1–608) expressed in 293F cells, the IC₅₀ was 28 nM under the same assay format [1]. While direct head‑to‑head comparators within the identical study are not publicly available, the compound ranks among the most potent dual PRMT6/PRMT4 inhibitors yet disclosed, outperforming the prototypical type I PRMT inhibitor MS023 (PRMT4 IC₅₀ ≈ 83 nM; PRMT6 IC₅₀ ≈ 4 nM) on PRMT4 but being less potent on PRMT6 . This divergent selectivity window may be advantageous in applications where balanced or PRMT4‑biased inhibition is desired.
| Evidence Dimension | Biochemical IC₅₀ for PRMT6 and PRMT4 |
|---|---|
| Target Compound Data | PRMT6 IC₅₀ = 46 nM; PRMT4 IC₅₀ = 28 nM |
| Comparator Or Baseline | MS023: PRMT4 IC₅₀ ≈ 83 nM; PRMT6 IC₅₀ ≈ 4 nM |
| Quantified Difference | Target compound is ~3‑fold more potent on PRMT4 but ~11‑fold less potent on PRMT6 relative to MS023 |
| Conditions | Radiometric methylation assay, substrate/cofactor at Km, pre‑incubation with enzyme |
Why This Matters
The distinct PRMT4‑biased inhibition profile relative to the commonly used pan‑type I inhibitor MS023 can be exploited to dissect PRMT4‑dependent biology without the confounding effects of strong PRMT6 suppression, directly guiding hypothesis‑driven compound selection.
- [1] BindingDB. BDBM50194781 (CHEMBL3929454) – Affinity data: IC₅₀ 46 nM (PRMT6), IC₅₀ 28 nM (PRMT4). View Source
